molecular formula C10H11NO2 B14758906 [(1E)-2-Nitrobut-1-en-1-yl]benzene CAS No. 1202-32-0

[(1E)-2-Nitrobut-1-en-1-yl]benzene

Katalognummer: B14758906
CAS-Nummer: 1202-32-0
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: ZWVYQTKQQAYACO-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1E)-2-Nitrobut-1-en-1-yl]benzene is a chemical compound with the molecular formula C10H11NO2 It is an organic compound that features a nitro group (-NO2) attached to a butenyl chain, which is further connected to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-Nitrobut-1-en-1-yl]benzene typically involves the nitration of butenylbenzene derivatives. One common method is the reaction of butenylbenzene with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction conditions often include controlled temperatures and specific concentrations of reactants to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

[(1E)-2-Nitrobut-1-en-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[(1E)-2-Nitrobut-1-en-1-yl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(1E)-2-Nitrobut-1-en-1-yl]benzene involves its interaction with molecular targets through its nitro and benzene functional groups. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(1E)-2-Nitroprop-1-en-1-yl]benzene: Similar structure with a shorter carbon chain.

    [(1E)-2-Nitro-1-propen-1-yl]benzene: Similar structure with a different position of the nitro group.

Uniqueness

[(1E)-2-Nitrobut-1-en-1-yl]benzene is unique due to its specific carbon chain length and the position of the nitro group, which can influence its reactivity and applications compared to other similar compounds .

Eigenschaften

CAS-Nummer

1202-32-0

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

[(E)-2-nitrobut-1-enyl]benzene

InChI

InChI=1S/C10H11NO2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+

InChI-Schlüssel

ZWVYQTKQQAYACO-CSKARUKUSA-N

Isomerische SMILES

CC/C(=C\C1=CC=CC=C1)/[N+](=O)[O-]

Kanonische SMILES

CCC(=CC1=CC=CC=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.